![molecular formula C17H20Cl3NO2 B4229765 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride](/img/structure/B4229765.png)
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
Overview
Description
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride, commonly known as Venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant and anxiolytic medication. This chemical compound has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In
Mechanism of Action
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood. Venlafaxine also has weak inhibitory effects on dopamine reuptake, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Venlafaxine also increases the expression of genes involved in the regulation of stress and inflammation. Additionally, Venlafaxine has been shown to increase heart rate and blood pressure, which may limit its use in patients with cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using Venlafaxine in lab experiments is its well-established pharmacological profile and safety record. It has been extensively studied in clinical trials and has a low incidence of adverse effects. However, Venlafaxine's complex mechanism of action and potential interactions with other drugs may make it difficult to interpret experimental results. Additionally, the use of Venlafaxine in animal studies may be limited by its high cost and limited availability.
Future Directions
There are several potential future directions for research on Venlafaxine. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of Venlafaxine's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, more research is needed to understand the long-term effects of Venlafaxine treatment and its potential use in combination with other drugs.
Scientific Research Applications
Venlafaxine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, Venlafaxine has been investigated for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and migraine headaches.
properties
IUPAC Name |
N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2.ClH/c1-3-20-10-12-8-15(19)17(16(9-12)21-2)22-11-13-6-4-5-7-14(13)18;/h4-9,20H,3,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUNLAUGJHEAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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